An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2,5-dimethoxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-dimethoxybenzaldehyde is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the fields of pharmaceuticals and materials science.[1] Its structure, featuring a bromine atom and two methoxy (B1213986) groups on the benzaldehyde (B42025) ring, imparts unique reactivity and properties that make it a versatile building block.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2,5-dimethoxybenzaldehyde, detailed experimental protocols for its synthesis and key reactions, and an exploration of its spectral characteristics.
Chemical and Physical Properties
The physical and chemical properties of 4-Bromo-2,5-dimethoxybenzaldehyde are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline solid | [1] |
| Melting Point | 132-135 °C | [1] |
| Boiling Point (Predicted) | 337.1 ± 42.0 °C | [2] |
| Density (Predicted) | 1.482 ± 0.06 g/cm³ | [2] |
| Solubility | Insoluble in water; Soluble in chloroform (B151607), methanol (B129727), and dichloromethane. | [1][2] |
| CAS Number | 31558-41-5 | [1] |
Spectral Data
The spectral data of 4-Bromo-2,5-dimethoxybenzaldehyde are critical for its identification and characterization. Below are the key spectral features.
¹H NMR Spectroscopy
Note: Specific peak assignments and coupling constants were not available in the public domain search results. The following are predicted chemical shifts based on the structure.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | s | 1H | Aldehyde proton (-CHO) |
| ~7.3 | s | 1H | Aromatic proton |
| ~7.1 | s | 1H | Aromatic proton |
| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |
| ~3.8 | s | 3H | Methoxy protons (-OCH₃) |
¹³C NMR Spectroscopy
Note: Specific peak assignments were not available in the public domain search results. The following are predicted chemical shifts based on the structure.
| Chemical Shift (ppm) | Assignment |
| ~189 | Aldehyde carbon (C=O) |
| ~155 | Aromatic carbon attached to methoxy group |
| ~152 | Aromatic carbon attached to methoxy group |
| ~128 | Aromatic carbon |
| ~118 | Aromatic carbon |
| ~115 | Aromatic carbon attached to bromine |
| ~114 | Aromatic carbon |
| ~56.5 | Methoxy carbon (-OCH₃) |
| ~56.0 | Methoxy carbon (-OCH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-2800 | Medium | C-H stretch (aldehyde) |
| ~1700-1680 | Strong | C=O stretch (aldehyde) |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250-1200 | Strong | C-O stretch (aryl ether) |
| ~1050-1000 | Strong | C-O stretch (aryl ether) |
| ~600-500 | Medium | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of 4-Bromo-2,5-dimethoxybenzaldehyde shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
| m/z | Relative Intensity | Assignment |
| 244/246 | High | [M]⁺, Molecular ion |
| 215/217 | Medium | [M-CHO]⁺ |
| 187/189 | Medium | [M-CHO-CO]⁺ |
| 107 | Medium | [M-Br-CO]⁺ |
Experimental Protocols
Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde from 2,5-Dimethoxybenzaldehyde (B135726)
This protocol describes the bromination of 2,5-dimethoxybenzaldehyde to yield 4-Bromo-2,5-dimethoxybenzaldehyde.
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Glacial Acetic Acid (GAA)
-
Bromine
-
Ice water
-
Acetonitrile (B52724) (for recrystallization)
Procedure:
-
Dissolve 2,5-dimethoxybenzaldehyde in a minimal amount of glacial acetic acid in a beaker.
-
In a separate container, prepare a solution of chilled bromine in glacial acetic acid.
-
Add the bromine solution to the 2,5-dimethoxybenzaldehyde solution in one portion with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice water, which should result in the immediate formation of brown/red crystals.
-
Filter the crystals and recrystallize them twice from acetonitrile to yield slightly brownish crystals of 4-Bromo-2,5-dimethoxybenzaldehyde.[3]
Henry Reaction of 4-Bromo-2,5-dimethoxybenzaldehyde with Nitroethane
This protocol details the Henry reaction, a classic carbon-carbon bond-forming reaction, using 4-Bromo-2,5-dimethoxybenzaldehyde.
Materials:
-
4-Bromo-2,5-dimethoxybenzaldehyde
-
Methanol
-
Nitroethane
-
Ice/salt bath
-
Glacial Acetic Acid (GAA)
-
Chloroform
-
Water
-
Brine
Procedure:
-
Place 7 grams (0.0286 moles) of 4-Bromo-2,5-dimethoxybenzaldehyde in a beaker and add 150 mL of ice-cold methanol (-10 °C).[3]
-
In a separate round-bottom flask, mix a 1.1 molar equivalent of nitroethane with a 1 molar equivalent of triethylamine and cool to -10 °C.[3]
-
Combine the contents of the beaker and the flask.
-
Stir the reaction mixture in an ice/salt bath for two hours, maintaining a sub-zero temperature.[3]
-
Allow the solution to return to room temperature over one hour.
-
Slowly add glacial acetic acid until the solution is slightly acidic.
-
Remove the solvent under vacuum.
-
Dissolve the remaining red oil in 40 mL of chloroform and wash twice with 50 mL of water and once with brine.
-
Remove the chloroform under vacuum to yield a yellowish oil, which is the nitroalcohol product.[3]
Visualizations
Synthesis Workflow of 2C-B from 4-Bromo-2,5-dimethoxybenzaldehyde
The following diagram illustrates the synthetic pathway from 4-Bromo-2,5-dimethoxybenzaldehyde to the psychoactive compound 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).
